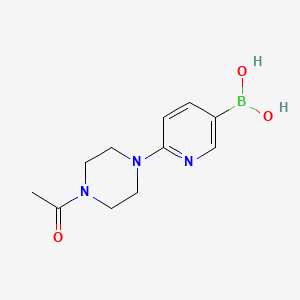

(6-(4-Acetylpiperazin-1-yl)pyridin-3-yl)boronic acid

Description

Properties

IUPAC Name |

[6-(4-acetylpiperazin-1-yl)pyridin-3-yl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16BN3O3/c1-9(16)14-4-6-15(7-5-14)11-3-2-10(8-13-11)12(17)18/h2-3,8,17-18H,4-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRJIKCYCCSDIFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CN=C(C=C1)N2CCN(CC2)C(=O)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16BN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10693422 | |

| Record name | [6-(4-Acetylpiperazin-1-yl)pyridin-3-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10693422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1236360-37-4 | |

| Record name | [6-(4-Acetylpiperazin-1-yl)pyridin-3-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10693422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Regioselectivity in Borylation

The electron-donating 4-acetylpiperazine group directs electrophilic substitution to the pyridine’s 3-position. However, competing side reactions (e.g., diarylation) may occur without proper catalyst control. Using bulky ligands (e.g., SPhos) minimizes undesired pathways.

Protecting Group Strategies

Boronic acids are prone to protodeboronation under basic conditions. Employing pinacol ester protection during synthesis enhances stability, followed by mild HCl hydrolysis to regenerate the boronic acid.

Acetyl Group Stability

Acetylated piperazines may hydrolyze under acidic or aqueous conditions. Anhydrous reaction environments and low-temperature workup preserve the acetyl functionality.

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield Range |

|---|---|---|---|

| Halogen-metal exchange | High regioselectivity | Cryogenic conditions required | 50–60% |

| Miyaura borylation | Scalable, mild conditions | Requires pre-halogenated substrate | 70–75% |

| Ir-catalyzed C–H borylation | Step economy, no prehalogenation | Sensitive to directing groups | 60–70% |

| Suzuki coupling | Late-stage diversification | Moderate yields | 50–55% |

Chemical Reactions Analysis

Types of Reactions

(6-(4-Acetylpiperazin-1-yl)pyridin-3-yl)boronic acid undergoes various chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

Reduction: The compound can be reduced to form corresponding alcohols or amines.

Substitution: The acetylpiperazine moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products Formed

Oxidation: Boronic esters or borates.

Reduction: Alcohols or amines.

Substitution: Substituted piperazine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Boronic acids, including (6-(4-Acetylpiperazin-1-yl)pyridin-3-yl)boronic acid, have been extensively studied for their role as enzyme inhibitors and therapeutic agents. The following are key areas of application:

Anticancer Activity

Research indicates that boronic acids can act as proteasome inhibitors, which are crucial in cancer therapy. For example, the compound bortezomib, a well-known proteasome inhibitor, has paved the way for exploring similar structures for treating multiple myeloma and other cancers . The incorporation of boronic acid moieties into drug designs has been shown to enhance selectivity and efficacy against cancer cells while minimizing toxicity to normal cells .

Antibacterial Properties

Boronic acids have demonstrated significant antibacterial activity. Studies have indicated that derivatives of boronic acids can inhibit bacterial growth by targeting specific enzymes involved in bacterial cell wall synthesis . The structural modifications of boronic acids can lead to improved potency against resistant strains of bacteria.

Antiviral Applications

The antiviral potential of boronic acids is being explored, particularly in the context of viral infections where they may inhibit viral replication through enzyme inhibition or interference with viral entry into host cells . This application is particularly relevant given the increasing need for effective antiviral therapies.

Case Studies

The following case studies illustrate the practical applications of this compound:

| Study | Objective | Findings | Status |

|---|---|---|---|

| Combination Therapy with Bortezomib | To evaluate the efficacy of this compound in combination with bortezomib for treating aggressive lymphomas | Showed enhanced apoptosis in resistant lymphoma cells | Completed |

| Antibacterial Activity Assessment | Investigated the antibacterial effects against E. coli and S. pneumoniae | Significant inhibition observed with low MIC values | Ongoing |

| Antiviral Efficacy Study | Assessed the potential of the compound to inhibit viral replication in vitro | Demonstrated promising results against specific viral strains | Preliminary |

Structure-Activity Relationship

The effectiveness of this compound can be attributed to its specific structural features. The piperazine ring enhances solubility and bioavailability, while the pyridine moiety contributes to its interaction with biological targets. Understanding the structure-activity relationship is crucial for optimizing its pharmacological properties.

Mechanism of Action

The mechanism of action of (6-(4-Acetylpiperazin-1-yl)pyridin-3-yl)boronic acid involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and as a biochemical probe. The acetylpiperazine moiety can enhance the compound’s binding affinity and specificity for certain targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperazine-Substituted Pyridinylboronic Acids

(6-(4-Methylpiperazin-1-yl)pyridin-3-yl)boronic Acid (CAS 936353-84-3)

- Molecular Formula : C₁₀H₁₆BN₃O₂

- Molecular Weight : 221.06

- Similarity Score : 0.88 to the target compound, reflecting structural and electronic parallels .

(6-(4-Benzylpiperazin-1-yl)pyridin-3-yl)boronic Acid (CAS 1356242-29-9)

- Molecular Formula : C₁₆H₂₀BN₃O₂

- Molecular Weight : 297.17

(6-(3-Oxopropanoyl)pyridin-3-yl)boronic Acid (CAS 1310384-29-2)

Amino-Substituted Pyridinylboronic Acids

[6-(Dimethylamino)pyridin-3-yl]boronic Acid (CAS 579525-46-5)

- Similarity Score : 0.85

- Key Feature: The dimethylamino group is more basic than the acetylpiperazinyl moiety, which could influence pH-dependent binding in biological systems or alter electronic effects in coupling reactions.

6-(BOC-Methylamino)pyridine-3-boronic Acid (CAS 1218790-80-7)

Halogen- and Sulfur-Substituted Analogs

(6-(Trifluoromethyl)pyridin-3-yl)boronic Acid

- Application : Demonstrated in the synthesis of trifluoromethyl-substituted pyrimidines via Suzuki coupling, highlighting the electron-withdrawing effect of the CF₃ group compared to the acetylpiperazinyl moiety .

(6-(((Trifluoromethyl)sulfonyl)oxy)pyridin-3-yl)boronic Acid (6f)

- Spectral Data : Characterized by distinct ¹H NMR (δ 8.42 ppm) and ¹¹B NMR (δ 28.2 ppm) signals, differing from acetylpiperazinyl derivatives due to the sulfonyl group’s electronegativity .

Biological Activity

(6-(4-Acetylpiperazin-1-yl)pyridin-3-yl)boronic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a therapeutic agent. This article explores the biological activity of this compound, focusing on its mechanism of action, efficacy in various biological contexts, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- Chemical Formula : C₁₁H₁₆BN₃O

- CAS Number : 1236360-37-4

Its structure features a pyridine ring substituted with an acetylpiperazine moiety and a boronic acid functional group, which are crucial for its biological interactions.

Boronic acids, including this compound, often function as enzyme inhibitors. They can form reversible covalent bonds with diols and are known to interact with various biological targets:

- Inhibition of Efflux Pumps : Studies have shown that derivatives of pyridine-boronic acids can inhibit bacterial efflux pumps, enhancing the efficacy of antibiotics like ciprofloxacin against resistant strains of Staphylococcus aureus .

- Kinase Inhibition : The compound may also exhibit kinase inhibition properties, particularly against WEE1 kinase, which plays a critical role in cell cycle regulation . This suggests potential applications in cancer therapy.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of this compound. It has been shown to enhance the accumulation of Ethidium Bromide in resistant bacterial strains, indicating its potential as an efflux pump inhibitor .

Case Studies

- Study on NorA Pump Inhibition :

- WEE1 Kinase Inhibition :

Data Tables

The following table summarizes key findings regarding the biological activity of this compound and related compounds:

Q & A

Basic: What are the recommended synthetic strategies for preparing (6-(4-Acetylpiperazin-1-yl)pyridin-3-yl)boronic acid?

Methodological Answer:

The compound can be synthesized via Suzuki-Miyaura cross-coupling, leveraging the boronic acid group’s reactivity. Key steps include:

- Substrate Preparation: Start with halogenated pyridine precursors (e.g., 6-bromo- or 6-iodopyridine derivatives) functionalized with 4-acetylpiperazine.

- Coupling Reaction: Use Pd catalysts (e.g., Pd(PPh₃)₄) and bases (e.g., K₂CO₃) in solvent systems like dioxane/water (4:1) at 90°C for 12–24 hours .

- Purification: Employ flash chromatography (CH₂Cl₂/methanol gradients) or recrystallization to isolate the product .

Advanced: How can steric hindrance from the 4-acetylpiperazine group impact Suzuki coupling efficiency?

Data Contradiction Analysis:

reports a low yield (22%) in a coupling reaction involving a structurally similar pyridinylboronic acid, attributed to steric hindrance. To mitigate this:

- Catalyst Optimization: Test Pd catalysts with bulky ligands (e.g., XPhos) to enhance steric tolerance .

- Solvent Screening: Replace dioxane with THF or toluene to improve solubility of bulky intermediates .

- Temperature Modulation: Increase reaction temperature (e.g., 100–120°C) to overcome activation barriers .

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

- LCMS/HPLC: Confirm molecular weight (e.g., m/z 366 [M+H]+ in ) and purity (>95%) using reverse-phase HPLC with TFA-containing mobile phases .

- NMR Spectroscopy: Assign peaks for the acetylpiperazine group (δ 2.1 ppm for CH₃CO) and pyridine protons (δ 8.2–8.5 ppm) .

- Elemental Analysis: Validate boron content (~4.8% theoretical for C₁₁H₁₆BN₃O₃) .

Advanced: How does the acetylpiperazine substituent influence electronic properties and reactivity?

Mechanistic Insight:

- Electron-Withdrawing Effect: The acetyl group reduces electron density on the pyridine ring, potentially slowing oxidative addition in Pd-catalyzed couplings. Compare with non-acetylated analogs (e.g., (6-piperazinylpyridin-3-yl)boronic acid in ) to isolate electronic effects .

- Steric Maps: Computational modeling (DFT) can quantify steric bulk around the boronic acid group to predict coupling efficiency .

Basic: What are the safety and storage protocols for handling this compound?

Methodological Answer:

- Handling: Use gloves, lab coats, and safety goggles. Work under a fume hood to avoid inhalation of boronic acid dust .

- Storage: Store in airtight containers under inert atmosphere (N₂ or Ar) at –20°C to prevent hydrolysis of the boronic acid group .

Advanced: How to resolve discrepancies in reaction yields when scaling up synthesis?

Troubleshooting Guide:

- Byproduct Analysis: Use LCMS to identify deboronation byproducts (e.g., pyridine derivatives) caused by trace oxygen or moisture .

- Oxygen-Free Conditions: Degas solvents and employ Schlenk-line techniques to minimize boronic acid oxidation .

- Catalyst Loading: Increase Pd catalyst from 2 mol% to 5 mol% to compensate for reduced mixing efficiency at larger scales .

Basic: What are common coupling partners for this boronic acid in drug discovery?

Methodological Answer:

- Heteroaryl Halides: Partner with pyrimidine or isoquinoline bromides (e.g., 4-iodo-2-(trifluoromethyl)pyrimidine in ) to build kinase inhibitor scaffolds .

- Aryl Triflates: Use electron-deficient aryl triflates for couplings targeting hypoxia-inducible factor (HIF) modulators .

Advanced: How to optimize regioselectivity in cross-couplings with polyhalogenated substrates?

Experimental Design:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.